1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE 1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE
Brand Name: Vulcanchem
CAS No.: 1000931-58-7
VCID: VC2909730
InChI: InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-5-6-10-11(15)7-4-8-14-10/h10-11,14H,4-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCC2C1CCCN2
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol

1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE

CAS No.: 1000931-58-7

Cat. No.: VC2909730

Molecular Formula: C13H24N2O2

Molecular Weight: 240.34 g/mol

* For research use only. Not for human or veterinary use.

1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE - 1000931-58-7

Specification

CAS No. 1000931-58-7
Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
IUPAC Name tert-butyl 3,4,4a,5,6,7,8,8a-octahydro-2H-1,5-naphthyridine-1-carboxylate
Standard InChI InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-5-6-10-11(15)7-4-8-14-10/h10-11,14H,4-9H2,1-3H3
Standard InChI Key NJASRKUXYJXBNQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC2C1CCCN2
Canonical SMILES CC(C)(C)OC(=O)N1CCCC2C1CCCN2

Introduction

Chemical Identity and Structure

Nomenclature and Identification

1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE is formally known as tert-butyl decahydro-1,5-naphthyridine-1-carboxylate . This compound has been assigned the Chemical Abstracts Service (CAS) registry number 1000931-58-7, which serves as its unique identifier in chemical databases . The compound is also occasionally referred to as 1,5-Naphthyridine-1(2H)-carboxylic acid, octahydro-, 1,1-dimethylethyl ester in some chemical catalogs .

Molecular Properties

The compound features a molecular formula of C₁₃H₂₄N₂O₂ with a calculated molecular weight of 240.34 g/mol . The structure consists of a fully saturated 1,5-naphthyridine core (decahydro-1,5-naphthyridine or 1,5-diazadecalin) with a BOC protecting group attached to one of the nitrogen atoms. The core structure without the BOC group (decahydro-1,5-naphthyridine) has a molecular formula of C₈H₁₆N₂ and a molecular weight of 140.23 g/mol .

Table 1: Key Molecular Properties of 1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE

PropertyValue
Chemical Nametert-butyl decahydro-1,5-naphthyridine-1-carboxylate
CAS Number1000931-58-7
Molecular FormulaC₁₃H₂₄N₂O₂
Molecular Weight240.34 g/mol
Core StructureDecahydro-1,5-naphthyridine (1,5-diazadecalin)
Functional Grouptert-butyloxycarbonyl (BOC)

Structural Features

The compound's structure can be divided into two main components:

  • The decahydro-1,5-naphthyridine core: A fully saturated bicyclic system containing two nitrogen atoms at the 1 and 5 positions. This structure is also known as 1,5-diazadecalin, highlighting its relationship to the decalin (decahydronaphthalene) framework with two nitrogen atoms incorporated into the ring system .

  • The BOC protecting group: A tert-butyloxycarbonyl group attached to one of the nitrogen atoms (specifically at position 1), which serves as a protecting group commonly used in organic synthesis to temporarily mask reactive amine functionalities.

The SMILES notation for the core structure (without the BOC group) is C1CC2C(CCCN2)NC1, which represents the connectivity of atoms in the decahydro-1,5-naphthyridine system .

Synthesis and Preparation

General Approaches to 1,5-Naphthyridine Synthesis

Various methods have been developed for synthesizing 1,5-naphthyridine derivatives, which represent the foundational framework for 1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE. The main synthetic strategies include:

Cyclization Reactions

The Skraup reaction and its variants have been employed to synthesize 1,5-naphthyridine cores. This approach typically involves the reaction of 3-aminopyridines with glycerol using different catalysts such as iodine, NaNO₂, KI, KIO₃, MnO₂, or KMnO₄ . Modified versions using m-NO₂PhSO₃Na as an oxidant have shown improved yields of 45-50% .

Another cyclization method involves the reaction of 3-aminopyridines with acetaldehyde or other aldehydes to form the second ring of the naphthyridine system . For example, 3-amino-4-methylpyridine can react with acetaldehyde to produce 2-methyl-1,5-naphthyridine derivatives .

Cycloaddition Reactions

Diels-Alder cycloaddition represents another important approach for constructing the 1,5-naphthyridine scaffold. This method typically involves the reaction between N-(3-pyridyl)aldimines and various olefins or alkynes . The cycloaddition proceeds through endo transition states to afford tetrahydro-1,5-naphthyridines, which can be subsequently aromatized to yield the corresponding 1,5-naphthyridines .

Specific Synthesis of 1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE

While the search results don't provide a specific synthetic route for 1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE, the preparation likely involves two key steps:

  • Synthesis of the decahydro-1,5-naphthyridine core: This would typically involve the complete hydrogenation of a 1,5-naphthyridine precursor using a suitable catalyst (e.g., platinum, palladium, or rhodium) under hydrogen pressure to reduce all double bonds in the bicyclic system.

  • BOC protection of the nitrogen at position 1: This is commonly achieved by treating the decahydro-1,5-naphthyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP) in an appropriate solvent.

The selective protection of only one nitrogen in the 1,5-naphthyridine system would require careful control of reaction conditions or might exploit differences in reactivity between the two nitrogen atoms based on their electronic and steric environments.

Chemical and Physical Properties

Physical Characteristics

As a fully saturated bicyclic system with a BOC protecting group, 1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE is expected to exhibit properties typical of tertiary carbamates. It likely exists as a colorless to slightly yellowish solid at room temperature, given the descriptions of related compounds in the literature .

The compound would be expected to show good solubility in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and dimethylsulfoxide due to its relatively non-polar nature and the presence of the lipophilic BOC group. It would likely have limited solubility in water due to its predominantly hydrophobic character.

Chemical Reactivity

The chemical behavior of 1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE is characterized by several key features:

  • BOC group lability: The tert-butyloxycarbonyl protecting group is susceptible to cleavage under acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane), which would regenerate the free secondary amine at position 1. This property makes it useful in sequential protection/deprotection strategies in organic synthesis.

  • Nucleophilic nitrogen: The unprotected nitrogen at position 5 retains its nucleophilic character and can participate in various reactions, including alkylation, acylation, and coordination with metals.

  • Conformational flexibility: The fully saturated bicycle structure allows for various conformations, which may influence its reactivity and binding properties in biological contexts.

Applications in Research and Development

Pharmaceutical Applications

1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE and related derivatives have potential applications in pharmaceutical research. Naphthyridine derivatives in general have shown various biological activities, making them attractive scaffolds for drug discovery.

For example, some 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of the transforming growth factor-beta type I receptor (ALK5) . Compounds in this class have demonstrated IC₅₀ values as low as 4-6 nM in inhibiting ALK5 autophosphorylation and have shown selectivity over p38 mitogen-activated protein kinase .

The BOC-protected version of decahydro-1,5-naphthyridine could serve as an important intermediate in the synthesis of such biologically active compounds, with the BOC group providing controlled reactivity at one of the nitrogen atoms.

Synthetic Building Block

The compound serves as a valuable building block in organic synthesis, particularly in the preparation of more complex nitrogen-containing heterocycles. The presence of the BOC protecting group allows for selective functionalization at the unprotected nitrogen, enabling the construction of asymmetrically substituted 1,5-naphthyridine derivatives.

Some potential synthetic applications include:

  • Selective alkylation or acylation at the unprotected nitrogen

  • Use as a nucleophile in conjugate addition reactions

  • Employment as a substrate in transition metal-catalyzed cross-coupling reactions

  • Utilization in the construction of more complex molecular architectures

Stereochemical Considerations

The decahydro-1,5-naphthyridine core can exist in different stereoisomeric forms depending on the relative configuration at the ring junction carbons. For example, the search results mention specifically the (4aR,8aR) configuration in related compounds, indicating a trans fusion of the two rings in the bicycle . This stereochemical diversity adds another dimension to the potential applications of 1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE derivatives, as different isomers may exhibit distinct biological activities or physical properties.

Table 2: Potential Applications of 1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE

Application AreaPotential Uses
Pharmaceutical ResearchPrecursor to bioactive compounds; ALK5 inhibitors
Organic SynthesisBuilding block for complex heterocycles
Medicinal ChemistryScaffold for drug discovery
Materials SciencePrecursor to nitrogen-containing polymers or materials
Coordination ChemistryLigand precursor for metal complexes
Supplier ReferencePackage SizePrice (EUR)
54-OR1020976250 mg679.00
3D-AQB9315850 mg531.00
3D-AQB93158100 mg729.00
3D-AQB93158250 mg943.00
3D-AQB93158500 mg1,184.00
3D-AQB931581 g1,421.00

These pricing details suggest that the compound is relatively expensive, which is typical for specialized research chemicals that require multi-step synthesis and purification processes .

Alternative Names and Identifiers

When searching for this compound in chemical databases or from suppliers, it may be listed under various alternative names, including:

  • tert-butyl decahydro-1,5-naphthyridine-1-carboxylate

  • 1-Boc-decahydro-1,5-naphthyridine

  • Tert-Butyl octahydro-1,5-naphthyridine-1(2H)-carboxylate

  • 1,5-Naphthyridine-1(2H)-carboxylic acid, octahydro-, 1,1-dimethylethyl ester

The compound is associated with CAS number 1000931-58-7, which can be used as a unique identifier when searching chemical databases or ordering from suppliers .

Related Compounds and Derivatives

Decahydro-1,5-naphthyridine

The parent compound, decahydro-1,5-naphthyridine (also known as 1,5-diazadecalin), represents the core structure without the BOC protecting group. It has a molecular formula of C₈H₁₆N₂ and a molecular weight of 140.23 g/mol . This compound features two secondary amine functional groups that can be selectively functionalized to create a variety of derivatives.

Other Protected Derivatives

Related to 1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE is the compound tert-butyl (4aR,8aR)-octahydro-1,6-naphthyridine-6(2H)-carboxylate, which represents a similar BOC-protected derivative but with a different isomeric form of the naphthyridine core (1,6-naphthyridine instead of 1,5-naphthyridine) . This compound has a specific stereochemical configuration designated as (4aR,8aR), indicating a defined three-dimensional arrangement of the bicyclic system.

Aromatic and Partially Saturated Analogs

Various 1,5-naphthyridine derivatives with different levels of saturation have been reported in the literature. These include the fully aromatic 1,5-naphthyridine, as well as partially saturated variants such as 1,2,3,4-tetrahydro-1,5-naphthyridines . These compounds differ from 1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE in their level of unsaturation, which significantly impacts their chemical reactivity, physical properties, and potential applications.

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